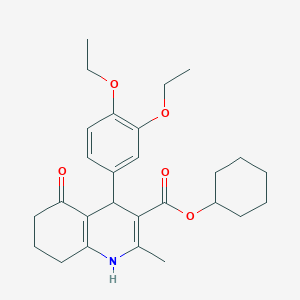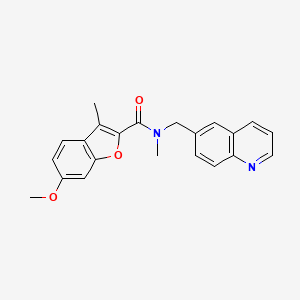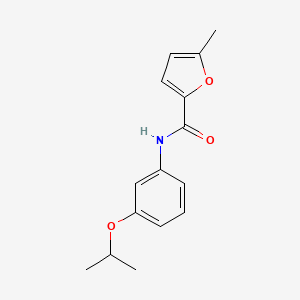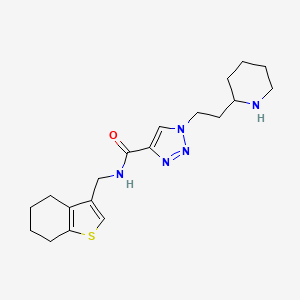![molecular formula C19H17FN2O3S B5564058 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide" belongs to a class of quinoline derivatives known for their versatile chemical and pharmacological properties. Quinoline derivatives are crucial in medicinal chemistry due to their potential as therapeutic agents against various diseases.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors like aniline or quinoline itself. A common method for synthesizing these compounds includes condensation reactions, followed by functionalization of the quinoline core. Specific synthesis methods for "this compound" may involve nucleophilic substitution reactions to introduce the fluoro and methylsulfonyl groups at specific positions on the quinoline ring (Gracheva et al., 1982).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular geometries, depending on the substitution pattern on the ring. The presence of fluorine and methylsulfonyl groups significantly affects the electron density and molecular conformation, influencing the compound's reactivity and interaction with biological targets. Crystallography and computational methods can provide insights into the precise molecular structure of such compounds (Li et al., 2008).
Chemical Reactions and Properties
Quinoline derivatives are known for their reactivity towards various chemical agents. The presence of a fluoro group can enhance the electrophilic character of the compound, making it more reactive towards nucleophiles. Methylsulfonyl groups can affect the acidity of adjacent hydrogen atoms, influencing substitution and elimination reactions. Studies on related quinoline compounds provide insights into their chemical behavior and potential reactions (Hays et al., 1993).
Scientific Research Applications
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives for positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR) showcases the application of these compounds in medical imaging. N-methylated quinoline-2-carboxamides, including derivatives of 8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide, were synthesized and evaluated for their potential as radioligands. These compounds demonstrated high specificity and binding affinity to PBR in various organs, suggesting their usefulness in noninvasive assessment of PBR in vivo, which is crucial for neurological and oncological research (Matarrese et al., 2001).
Chemical Synthesis and Environmental Considerations
In the realm of chemistry, the compound's framework has been explored for its potential in remote sulfonylation reactions. The copper(II)-catalyzed remote sulfonylation of aminoquinolines, including derivatives of this compound, with sodium sulfinates showcases a method to generate environmentally benign byproducts. This process highlights the compound's role in developing more sustainable chemical reactions that are less odorous and more environmentally friendly, contributing to greener chemistry practices (Xia et al., 2016).
Therapeutic Potential and Drug Development
The therapeutic potential of quinoline derivatives, particularly in the development of anticancer agents, is another significant application. 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, related to the core structure of this compound, have been studied for their potent anticancer properties. These compounds inhibit histone deacetylase, an enzyme critical in cancer progression, and have shown remarkable activity against various cancer cell lines, suggesting their potential as novel anticancer medications (Lee et al., 2016).
properties
IUPAC Name |
8-fluoro-N-[1-(4-methylsulfonylphenyl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-12(13-6-9-15(10-7-13)26(2,24)25)21-19(23)17-11-8-14-4-3-5-16(20)18(14)22-17/h3-12H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRKNYWOHOQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5563980.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)
![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)
![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)



![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)